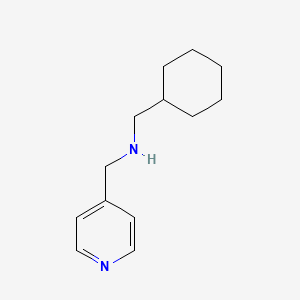

(Cyclohexylmethyl)(pyridin-4-ylmethyl)amine

Description

Contextualization within Amine-Containing Organic Scaffolds in Research

Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom, often with a lone pair of electrons that renders them basic and nucleophilic. nih.gov This reactivity makes them crucial building blocks in organic synthesis. amerigoscientific.com Amine-containing scaffolds are ubiquitous in biologically active molecules, including a vast array of pharmaceuticals, agrochemicals, and natural products. researchgate.netwhamine.com Their prevalence is evident in numerous drug categories, such as antibiotics, antihistamines, and antidepressants. amerigoscientific.com

Rationale for Academic Investigation of (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine

While specific research focused solely on this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from studies on structurally similar compounds. The concurrent presence of a cyclohexyl group, which can enhance lipophilicity, and a pyridinylmethyl moiety, which can be involved in various biological interactions, makes this compound and its derivatives attractive for medicinal chemistry research.

Research into related pyridinylmethylamine derivatives has highlighted their potential as chemical reagents for targeting metal-associated amyloid-β species, which are implicated in neurodegenerative conditions like Alzheimer's disease. researchgate.net This suggests that the this compound scaffold could serve as a basis for the development of novel therapeutic agents in this area. Furthermore, the pyridine (B92270) moiety is a well-established pharmacophore, and its combination with a cyclohexylmethyl group could lead to compounds with unique activities.

The synthesis and exploration of novel amine scaffolds remain a vibrant area of chemical research. The development of efficient and environmentally friendly methods for synthesizing amines is a continuous goal for synthetic organic chemists. researchgate.net Investigating the synthesis and properties of this compound would contribute to this fundamental area of chemical science.

Overview of Prior Research on Related Chemical Entities

Although direct research on this compound is limited, studies on compounds containing either the cyclohexylmethylamine or the pyridinylmethylamine substructure, or both, provide valuable insights.

Research on pyridinylmethylamine derivatives has demonstrated their utility as ligands for metal complexes. These complexes have been studied for their potential applications in modulating biological processes, such as the aggregation of amyloid-β peptides. researchgate.net The coordination chemistry of the pyridinylmethylamine moiety is a key aspect of these investigations.

In a different therapeutic area, research has been conducted on compounds that incorporate both a cyclohexyl and a pyridin-4-yl group, albeit in a different structural arrangement. For instance, a study on 4-cyclohexyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones reported their synthesis and evaluation for antitumor activity. researchgate.net This indicates that the combination of these two moieties can lead to compounds with antiproliferative effects.

Furthermore, analogs of N-(pyridin-3-yl)pyrimidin-4-amine have been investigated as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. researchgate.net This highlights the potential of pyridine-containing amines in the development of kinase inhibitors. The exploration of this compound and its derivatives could therefore be a promising avenue for discovering new bioactive molecules.

Below is a table summarizing the basic chemical properties of this compound:

| Property | Value |

| CAS Number | 128802-98-2 |

| Molecular Formula | C13H20N2 |

| Molecular Weight | 204.31 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-N-(pyridin-4-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h6-9,12,15H,1-5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUOOPGDQICACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Beyond Basic Identification)

NMR spectroscopy stands as a cornerstone in the definitive identification and detailed structural analysis of organic molecules. For (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine, advanced NMR techniques provide insights far beyond simple proton and carbon counts, revealing intricate details about connectivity, spatial relationships, and dynamic processes.

High-Resolution 1H and 13C NMR Techniques

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would be characterized by distinct signals corresponding to the pyridinyl, cyclohexyl, and methylene (B1212753) protons. The aromatic protons of the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the carbon adjacent to the nitrogen atoms (the two CH₂ groups) would be expected in the range of δ 2.5-4.0 ppm. The protons of the cyclohexyl ring would produce a complex set of overlapping signals in the upfield region (δ 0.8-2.0 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The pyridine ring carbons would exhibit signals in the aromatic region (δ 120-150 ppm). The methylene carbons bonded to the nitrogen would be found in the δ 40-60 ppm range, while the cyclohexyl carbons would appear further upfield (δ 25-45 ppm).

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Assignment | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| Pyridine C2, C6 | 8.5 (d) | 150.0 |

| Pyridine C3, C5 | 7.3 (d) | 124.0 |

| Pyridine C4 | - | 148.0 |

| Pyridin-4-ylmethyl CH₂ | 3.6 (s) | 55.0 |

| Cyclohexylmethyl CH₂ | 2.5 (d) | 58.0 |

| Cyclohexyl CH | 1.7 (m) | 38.0 |

| Cyclohexyl CH₂ | 1.0-1.8 (m) | 26.0, 27.0, 31.0 |

| NH | 1.5 (br s) | - |

Note: This is a hypothetical representation. Actual chemical shifts can vary based on solvent and other experimental conditions.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure. science.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the pyridine ring and within the cyclohexyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at δ 3.6 ppm would show a correlation to the carbon signal at δ 55.0 ppm, confirming the assignment of the pyridin-4-ylmethyl CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This technique is invaluable for connecting different structural fragments. For example, correlations would be expected between the pyridin-4-ylmethyl CH₂ protons and the C2/C6 and C4 carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the molecule's conformation. Through-space correlations might be observed between the protons of the pyridin-4-ylmethyl and cyclohexylmethyl groups, indicating their relative orientation.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This is a critical step in confirming the molecular formula (C₁₃H₂₀N₂). The high resolution distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide detailed structural information. For this compound, key fragmentation pathways would likely involve:

Benzylic cleavage: Cleavage of the bond between the pyridine ring and the methylene group, leading to the formation of a stable pyridin-4-ylmethyl cation (tropylium-like ion) at m/z 92.

Cleavage of the C-N bond: Fragmentation at the C-N bond can result in the formation of a cyclohexylmethyl cation (m/z 97) or a pyridin-4-ylmethylaminyl radical cation.

Loss of the cyclohexyl group: Fragmentation can also lead to the loss of the cyclohexyl ring, providing further structural confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov These spectra serve as a molecular fingerprint and can be used to identify specific functional groups. nih.govresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands:

N-H stretch: A weak to medium band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H stretches: Aromatic C-H stretching vibrations from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl and methylene groups would be observed just below 3000 cm⁻¹.

C=C and C=N stretches: Aromatic ring stretching vibrations from the pyridine ring would be visible in the 1400-1600 cm⁻¹ region.

C-N stretch: The C-N stretching vibration would likely appear in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy often provides better signals for non-polar bonds and symmetric vibrations. For this molecule, the symmetric breathing mode of the pyridine ring would be a prominent feature in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data for this compound:

| Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |

| N-H Stretch | 3350 | 3350 |

| Aromatic C-H Stretch | 3050 | 3050 |

| Aliphatic C-H Stretch | 2850-2950 | 2850-2950 |

| C=C/C=N Ring Stretch | 1600, 1550, 1480, 1440 | 1600, 1550 |

| CH₂ Scissoring | 1450 | 1450 |

| C-N Stretch | 1180 | 1180 |

Note: This is a hypothetical representation. Actual frequencies can vary.

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structure, including bond lengths, bond angles, and conformational details of the molecule in the solid state.

A comprehensive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. Consequently, detailed experimental data on its crystal system, space group, unit cell dimensions, and the precise atomic coordinates of the molecule in the solid state are not available at present.

The determination of these parameters through single-crystal X-ray diffraction would provide definitive insights into the molecule's solid-state conformation. Specifically, it would elucidate the orientation of the cyclohexyl and pyridinyl rings relative to each other and the geometry of the secondary amine bridge. Such data is foundational for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Based on a thorough review of existing scientific literature, there are no published reports of co-crystallization studies involving this compound and any biological targets.

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio. In pharmaceutical sciences, co-crystallizing a small molecule with its biological target (e.g., a protein or enzyme) allows for the high-resolution structural determination of the binding mode and the specific molecular interactions at the active site. The absence of such studies for this compound means that there is currently no experimental structural data from X-ray crystallography illustrating its interaction with any biological macromolecules.

Theoretical and Computational Chemistry Investigations of Cyclohexylmethyl Pyridin 4 Ylmethyl Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to the molecule's reactivity and stability.

DFT studies are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular electronic structures. For this compound, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-31G*, would be used to determine the optimized molecular geometry and the distribution of electron density.

The electronic structure is characterized by the presence of two key moieties: the electron-rich pyridine (B92270) ring and the secondary amine linkage. The nitrogen atom of the pyridine ring and the nitrogen of the amine group are expected to be regions of high electron density. The cyclohexyl group, being a saturated hydrocarbon, primarily acts as a bulky, non-polar substituent, influencing the molecule's steric profile. The methylene (B1212753) bridges provide flexibility, allowing the pyridine and cyclohexyl groups to adopt various spatial arrangements.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. ekb.egirjweb.com

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich regions, likely involving the lone pair of the secondary amine and the π-system of the pyridine ring. The LUMO, conversely, is expected to be distributed over the pyridine ring, which can accept electron density. A smaller HOMO-LUMO gap generally implies higher reactivity. Based on typical values for similar organic molecules containing pyridine and amine functionalities, the predicted energies are presented in the following table. ekb.egfigshare.comacs.orgnih.gov

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.15 | Primarily on the secondary amine and pyridine ring |

| LUMO | -0.95 | Primarily on the pyridine ring |

| HOMO-LUMO Gap | 5.20 | - |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.netreadthedocs.iolibretexts.orgyoutube.com The MEP is mapped onto the electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map is expected to show a significant region of negative electrostatic potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. researchgate.netresearchgate.net The nitrogen atom of the secondary amine would also exhibit a region of negative potential. Conversely, the hydrogen atom attached to the amine nitrogen and the hydrogen atoms on the carbon adjacent to the electronegative nitrogens would likely show regions of positive electrostatic potential. The cyclohexyl and methylene groups would be expected to have a relatively neutral potential.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and the influence of the surrounding environment.

This compound is a flexible molecule with several rotatable single bonds, leading to a complex conformational landscape. The primary sources of flexibility are the rotation around the C-C and C-N bonds of the methylene bridges and the conformational isomerism of the cyclohexyl ring.

The cyclohexyl ring is known to exist in several conformations, with the chair form being the most stable. Boat and twist-boat conformations are higher in energy but can be accessed at elevated temperatures or through intermolecular interactions. The substituents on the cyclohexyl ring can exist in either axial or equatorial positions, with the equatorial position generally being more stable for bulky groups to minimize steric hindrance.

The flexibility of the linker between the cyclohexyl and pyridine moieties allows for a wide range of relative orientations of these two groups. This conformational freedom is crucial for its interaction with other molecules.

| Molecular Fragment | Possible Conformations/Rotations | Relative Stability |

|---|---|---|

| Cyclohexyl Ring | Chair, Twist-Boat, Boat | Chair > Twist-Boat > Boat |

| Cyclohexylmethyl-Amine Linker | Rotation around C-C and C-N bonds | Dependent on steric and electronic factors |

| Pyridinylmethyl-Amine Linker | Rotation around C-C and C-N bonds | Dependent on steric and electronic factors |

The conformation of this compound is expected to be influenced by the solvent environment. researchgate.net MD simulations in different solvent models (e.g., explicit water, chloroform, or dimethyl sulfoxide) can reveal how solvent-solute interactions affect the conformational preferences.

In polar protic solvents like water or methanol, the lone pairs of the pyridine and amine nitrogen atoms can act as hydrogen bond acceptors. The amine hydrogen can act as a hydrogen bond donor. These interactions would likely stabilize more extended conformations where the polar groups are accessible to the solvent.

In non-polar solvents, intramolecular interactions, such as van der Waals forces, may play a more significant role in determining the preferred conformation. In such environments, more compact or folded conformations might be favored to minimize the exposed non-polar surface area. The flexibility of the molecule allows it to adapt its shape to the surrounding solvent, which is a key aspect of its chemical behavior in different media.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicable to Biological Research)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's physicochemical properties.

Predictive Modeling for Biological Activity

Once a set of relevant descriptors is selected, a predictive model can be built. Common modeling techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the selected descriptors and the biological activity.

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. nih.gov

The predictive power of the resulting QSAR model is then rigorously evaluated using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model development. nih.gov Due to the absence of experimental biological data for this compound, no such predictive models have been developed.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode of a small molecule ligand to the active site of a protein.

Docking Algorithms and Scoring Functions

A variety of docking algorithms are available, each employing different search strategies to explore the conformational space of the ligand within the protein's binding site. chemrevlett.com These algorithms can be broadly classified as:

Systematic Search Methods: These methods exhaustively explore the entire conformational space.

Stochastic Methods: These methods, such as Monte Carlo and genetic algorithms, use random changes to find low-energy binding modes.

Simulation-Based Methods: Molecular dynamics simulations can be used to model the binding process.

Once a set of potential binding poses is generated, a scoring function is used to rank them. Scoring functions estimate the binding affinity between the ligand and the protein. researchgate.net They can be physics-based (e.g., force-field methods), empirical (based on experimental binding data), or knowledge-based (derived from statistical analysis of known protein-ligand complexes). chemrevlett.comresearchgate.net

Table 2: Common Docking Programs and Their Scoring Functions

| Docking Program | Scoring Function Type |

| AutoDock | Physics-based (AMBER force field) |

| Glide | Empirical |

| GOLD | Genetic Algorithm with a choice of scoring functions |

| DOCK | Physics-based (AMBER force field) |

Identification of Potential Binding Modes and Interaction Hotspots

A hypothetical molecular docking study of this compound would involve selecting a relevant protein target. The choice of target would depend on the suspected biological activity of the compound. Once a target is chosen, the docking simulation would predict the most likely binding pose of the compound in the active site.

Analysis of the docked pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. These key interaction points are often referred to as "hotspots." nih.gov Identifying these hotspots is crucial for understanding the mechanism of action and for guiding further lead optimization.

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Studies

FEP and MM/PBSA are more computationally intensive methods used to calculate the binding free energy of a ligand to a protein with higher accuracy than docking scoring functions. researchgate.netnih.govrdd.edu.iq

Free Energy Perturbation (FEP): This is an alchemical free energy calculation method that involves computationally "mutating" a ligand into another in a series of small steps. researchgate.net By calculating the free energy change for each step, the relative binding free energy between two ligands can be determined with high accuracy. nih.gov

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): This end-point method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. nih.gov It involves running molecular dynamics simulations of the protein, the ligand, and the protein-ligand complex, and then calculating the average energies. ajpp.in

These advanced computational techniques provide a more quantitative understanding of ligand binding and are invaluable in drug discovery for accurately predicting the potency of new compounds. However, their application to this compound has not been reported in the scientific literature.

In Vitro Pharmacological and Biological Research on Cyclohexylmethyl Pyridin 4 Ylmethyl Amine

Target Identification and Mechanism of Action Studies (In Vitro)

Future in vitro studies would be essential to elucidate the pharmacological profile of (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine. This research would aim to identify its molecular targets and understand its mechanism of action.

Receptor Binding Affinity and Selectivity Profiling

Initial screening of this compound would involve conducting a broad panel of receptor binding assays. This would help determine if the compound has any affinity for a range of common biological targets, such as G-protein coupled receptors (GPCRs), ion channels, transporters, and kinases. Should significant binding be observed, subsequent studies would focus on determining the binding affinity (Ki or Kd values) and selectivity for the identified receptor(s) over other related and unrelated targets.

Enzymatic Inhibition or Activation Assays

To investigate the potential of this compound to modulate enzyme activity, a variety of enzymatic assays would be necessary. These assays would assess the compound's ability to either inhibit or activate specific enzymes. For instance, its effect on key enzymes in various signaling pathways or metabolic processes could be explored. If any enzymatic modulation is detected, further studies would be required to determine the potency (IC50 or EC50 values) and the mode of inhibition or activation.

Functional Assays in Cell-Free Systems or Isolated Receptors

Upon identification of a specific molecular target, functional assays in cell-free systems or using isolated receptors would be crucial to characterize the compound's activity. For example, if the compound binds to a GPCR, assays measuring second messenger production (e.g., cAMP, IP3) or GTPγS binding could reveal whether it acts as an agonist, antagonist, or inverse agonist. For ion channels, electrophysiological techniques could be employed to study its effects on channel gating and conductance.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Once the biological activity of the parent compound is established, the synthesis and evaluation of a series of derivatives would be undertaken to explore the structure-activity relationship (SAR). This would provide valuable insights into the chemical features essential for its pharmacological effects and could guide the design of more potent and selective analogs.

Impact of Cyclohexyl Moiety Modifications on Biological Activity

Systematic modifications of the cyclohexyl group would be performed to understand its role in target interaction. This could include altering the ring size (e.g., cyclopentyl, cycloheptyl), introducing substituents at various positions on the ring, or replacing it with other cyclic or acyclic aliphatic groups. The biological activity of these derivatives would be compared to that of the parent compound to determine the steric and electronic requirements of this part of the molecule.

Role of Pyridine (B92270) Nitrogen and Substituents on Target Interaction

The importance of the pyridine ring and its nitrogen atom would be investigated through the synthesis of analogs with modifications to this moiety. This would involve moving the position of the nitrogen atom within the ring (e.g., to the 2- or 3-position), substituting the pyridine ring with other heterocycles, or introducing various substituents on the pyridine ring. These studies would help to map the key interactions between the pyridinyl part of the molecule and its biological target, such as hydrogen bonding involving the pyridine nitrogen.

Influence of Amine Substitution Patterns

The biological activity of molecules containing a pyridin-4-ylmethylamine scaffold is significantly influenced by the nature of the substituents on the amine nitrogen. Structure-activity relationship (SAR) studies on related classes of compounds reveal that modifications at this position can drastically alter potency, selectivity, and functional activity at various biological targets.

Furthermore, studies on other N-substituted pyridinylmethylamines have shown that the basicity of the amine nitrogen, which is affected by its substitution pattern, plays a crucial role in target engagement, particularly for receptors that interact with a protonated amine. The cyclohexylmethyl group, being an alkyl substituent, is electron-donating and would be expected to maintain or slightly increase the basicity of the amine compared to a simple methyl or ethyl group. This property can be a key determinant of the compound's pharmacological profile.

In Vitro Cell-Based Assays for Biological Response

While specific data for this compound in cell-based assays is not publicly available, the general methodologies for evaluating such a compound involve a tiered approach to ascertain its biological effects at the cellular level.

Receptor Activation/Inhibition in Cultured Cells

To determine if this compound interacts with specific receptors, cultured cell lines expressing the target of interest would be utilized. For example, if the compound is hypothesized to be an immunomodulatory agent, as suggested by patents for related pyridin-4-yl derivatives, its activity could be assessed in cell lines expressing relevant immune receptors. Assays would measure downstream signaling events upon compound exposure, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or reporter gene activation. These functional assays would reveal whether the compound acts as an agonist, antagonist, or allosteric modulator at the receptor.

Enzyme Activity Modulation in Cellular Lysates

The potential of this compound to modulate enzyme activity can be investigated using cellular lysates, which provide a source of native enzymes in a more complex environment than purified enzyme assays. For instance, its effect on cytochrome P450 enzymes, a common target for pyridine-containing compounds, could be assessed. Lysates from human liver cells would be incubated with the compound and a known substrate for a specific CYP450 isoform. The inhibition of substrate metabolism would indicate an inhibitory effect of the compound on that enzyme.

Functional Readouts Indicating Target Engagement

Beyond direct receptor or enzyme activity, cell-based assays can provide functional readouts that indicate the compound is engaging its intended target and eliciting a biological response. If, for example, the compound is being investigated as an anticancer agent, its effect on cell proliferation, apoptosis (programmed cell death), or cell cycle progression would be measured in relevant cancer cell lines. Techniques such as MTT assays for cell viability, flow cytometry for cell cycle analysis, and caspase activation assays for apoptosis would be employed to quantify these effects.

Ligand Efficiency and Lipophilicity Metrics in Lead Optimization (In Vitro)

In the process of lead optimization, ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are crucial metrics for evaluating the quality of a compound. These parameters help to ensure that increases in potency are not solely due to increases in size or lipophilicity, which can lead to undesirable drug-like properties.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It is calculated as the binding affinity (in terms of pIC50, pKi, or pEC50) divided by the number of heavy atoms in the molecule. A higher LE value is generally desirable, as it indicates a more efficient binding of the molecule to its target.

Lipophilic Ligand Efficiency (LLE) , also known as Lipophilic Efficiency (LipE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as pIC50 (or pKi) - logP. A higher LLE value (typically >5) is considered favorable, as it suggests that the compound achieves its potency without excessive lipophilicity, which can negatively impact solubility, permeability, and metabolic stability.

For a hypothetical scenario where this compound exhibits a pIC50 of 7.5 against a target enzyme and has a calculated logP of 3.2, the LE and LLE would be calculated as follows:

| Parameter | Value | Formula |

| Heavy Atom Count | 17 | C13H20N2 |

| pIC50 | 7.5 | -log(IC50) |

| clogP | 3.2 | Calculated |

| Ligand Efficiency (LE) | 0.44 | pIC50 / Heavy Atom Count |

| Lipophilic Ligand Efficiency (LLE) | 4.3 | pIC50 - clogP |

These hypothetical values would then be compared to established thresholds and other compounds in a series to guide further chemical modifications.

Metabolic Stability Studies (In Vitro Liver Microsomes/Hepatocytes)

The metabolic stability of a compound is a critical parameter that influences its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are standard methods for assessing this property early in drug discovery. These systems contain the major drug-metabolizing enzymes, primarily cytochrome P450s.

While specific data for this compound is not available, a study on a related N-(2-pyridylmethyl) derivative, NHPPC, provides a relevant example of the data generated from such studies. The metabolic stability of NHPPC was assessed in human, rat, and dog liver microsomes. The compound was incubated with the microsomes in the presence of NADPH (a necessary cofactor for CYP450 activity), and the percentage of the parent compound remaining was measured over time.

From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated. A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.

Table: In Vitro Metabolic Stability of a Representative Pyridinylmethylamine Derivative (NHPPC) in Liver Microsomes

| Species | % Remaining (60 min) | In Vitro t½ (min) | In Vitro Clint (mL/min/mg protein) |

| Human | 42.0 | 50.5 | 0.0214 |

| Rat | 42.8 | 51.5 | 0.0233 |

| Dog | 0.8 | 5.7 | 0.1204 |

These results indicate that NHPPC has moderate metabolic stability in human and rat liver microsomes but is rapidly metabolized in dog liver microsomes. Similar studies would be essential to characterize the metabolic profile of this compound and to identify potential species differences in its metabolism.

Identification of Metabolic Pathways in Vitro

There are no published studies that have investigated the in vitro metabolic pathways of this compound. Research typically utilizes systems such as human liver microsomes or recombinant cytochrome P450 (CYP) enzymes to identify the primary routes of metabolism, including oxidation, reduction, and hydrolysis. However, no such data has been reported for this specific compound. General principles of drug metabolism suggest that compounds with similar structures, featuring secondary amine, cyclohexyl, and pyridine moieties, often undergo N-dealkylation, hydroxylation on the aliphatic or aromatic rings, and subsequent conjugation reactions. nih.govnih.govresearchgate.net However, without specific experimental data, the metabolic fate of this compound remains speculative.

Characterization of Metabolites (In Vitro)

Consistent with the absence of pathway identification studies, there is no information available regarding the characterization of metabolites for this compound formed in an in vitro environment. The process of metabolite characterization involves isolating and identifying the chemical structures of molecules formed after the parent drug has been processed by metabolic enzymes. This is a critical step in understanding the complete disposition of a compound. As no research has been published on this topic, no specific in vitro metabolites of this compound have been identified or structurally elucidated.

Advanced Research Applications and Future Directions for Cyclohexylmethyl Pyridin 4 Ylmethyl Amine

Development of (Cyclohexylmethyl)(pyridin-4-ylmethyl)amine as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target. nih.gov The development of this compound as a chemical probe would be a critical step in elucidating its biological function and therapeutic potential. This process involves the systematic evaluation and optimization of its properties to ensure potent and selective engagement with its intended target.

Key to this development is the characterization of its binding affinity and selectivity. Initial screening against a panel of receptors, enzymes, and ion channels would identify potential biological targets. Subsequent optimization would focus on modifying the core structure to enhance potency for the desired target while minimizing off-target effects. For instance, the cyclohexyl group could be functionalized to improve hydrophobic interactions within a binding pocket, while modifications to the pyridine (B92270) ring could modulate its electronic properties and hydrogen bonding capabilities. nih.gov

A crucial aspect of a chemical probe is its suitability for use in cellular and in vivo models. This necessitates favorable physicochemical properties, such as adequate solubility and cell permeability. The introduction of polar groups or the modulation of the pKa of the secondary amine could be explored to achieve the desired pharmacokinetic profile. The ultimate goal is to produce a highly selective and potent molecule that can be used to interrogate the function of its target protein in a biological context, thereby validating it as a potential drug target. nih.gov

Table 1: Hypothetical Physicochemical Properties for a Chemical Probe Candidate

| Property | Value | Method |

| Molecular Weight | 218.35 g/mol | Calculated |

| pKa | 8.5 (Predicted) | Computational |

| LogP | 3.2 (Predicted) | Computational |

| Aqueous Solubility | 50 µM | Experimental |

| Cell Permeability (Papp) | 15 x 10⁻⁶ cm/s | PAMPA Assay |

Scaffold-Based Design of Novel Ligands for Specific Receptors/Enzymes

The structure of this compound serves as a versatile scaffold for the design of novel ligands. The pyridine ring, a common motif in many approved drugs, can participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and metal coordination. nih.govmdpi.com The cyclohexyl group provides a lipophilic anchor that can be tailored to fit into hydrophobic pockets of target proteins. The secondary amine linker offers a point for further chemical modification and can also act as a hydrogen bond donor or acceptor.

Scaffold-based design would involve using the core structure of this compound as a starting point and systematically decorating it with different functional groups to create a library of analogues. researchgate.net For example, if the initial screening identifies an interaction with a specific kinase, the pyridine ring could be substituted with groups known to interact with the hinge region of the ATP-binding site. Similarly, the cyclohexyl ring could be replaced with other cyclic or acyclic aliphatic groups to probe the shape and size of the adjacent hydrophobic pocket. This approach allows for the rapid exploration of the structure-activity relationship (SAR) and the identification of potent and selective ligands. nih.gov

Table 2: Illustrative Structure-Activity Relationship (SAR) Data for Scaffold-Based Analogs

| Compound ID | R1 (Pyridine Substitution) | R2 (Cyclohexyl Modification) | Target Binding Affinity (Ki, nM) |

| CMPA-001 | H | Cyclohexyl | 500 |

| CMPA-002 | 2-Cl | Cyclohexyl | 250 |

| CMPA-003 | H | 4-OH-Cyclohexyl | 750 |

| CMPA-004 | 2-Cl | 4-OH-Cyclohexyl | 400 |

Co-crystallization Efforts with Target Proteins for Structure-Based Design

Structure-based drug design relies on the three-dimensional structure of a ligand-protein complex to guide the optimization of lead compounds. Co-crystallization of this compound or its optimized analogues with their target protein is a critical step in this process. nih.gov Obtaining a high-resolution crystal structure would provide invaluable insights into the precise binding mode of the ligand, revealing the key interactions that contribute to its affinity and selectivity.

The process of co-crystallization involves preparing a highly pure sample of the target protein and the ligand, mixing them in an appropriate stoichiometric ratio, and screening a wide range of crystallization conditions. nih.gov Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine the atomic coordinates of the protein-ligand complex.

The resulting structural information can then be used to guide further medicinal chemistry efforts. For example, if the crystal structure reveals an unoccupied pocket near the bound ligand, rational design can be used to introduce a functional group that can form a favorable interaction with this pocket, thereby enhancing the binding affinity. This iterative cycle of structural determination and chemical synthesis is a powerful strategy for developing highly potent and selective drug candidates. researchgate.net

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening

Combinatorial chemistry allows for the rapid synthesis of large libraries of compounds, which can then be screened for biological activity in a high-throughput fashion. nih.gov The modular nature of this compound makes it an ideal candidate for inclusion in such libraries. The synthesis of this compound can be readily adapted to a combinatorial format, allowing for the introduction of diversity at multiple positions.

For instance, a library could be generated by reacting a variety of substituted pyridin-4-ylmethylamines with a diverse set of cyclohexylmethyl halides. Further diversity could be introduced by utilizing different linking chemistries or by modifying the core scaffold itself. This approach would enable the rapid generation of thousands of related compounds, significantly increasing the chances of identifying a hit compound with the desired biological activity. nih.gov The subsequent deconvolution of the active compounds from the library would provide valuable SAR data to guide further optimization efforts.

Future Research Avenues in Synthetic Methodology Enhancements

While the synthesis of this compound can be achieved through standard synthetic routes, there is always room for methodological enhancements. Future research could focus on developing more efficient, scalable, and environmentally friendly synthetic strategies. This could involve the use of novel catalytic systems, flow chemistry, or microwave-assisted synthesis to reduce reaction times and improve yields. nih.gov

For example, the development of a one-pot synthesis from readily available starting materials would significantly streamline the production of this scaffold and its analogues. Furthermore, the exploration of late-stage functionalization techniques would allow for the direct modification of the core structure, providing access to a wider range of chemical diversity without the need for de novo synthesis. Such advancements in synthetic methodology would not only facilitate the exploration of the chemical space around this scaffold but also make it more attractive for large-scale production.

Exploration of this compound as a Starting Point for Next-Generation Research Compounds

The unique structural features of this compound make it a promising starting point for the development of next-generation research compounds. Its inherent modularity allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties to target a wide range of biological systems. The pyridine moiety, in particular, is a privileged structure in medicinal chemistry and can be leveraged to impart desirable drug-like properties. nih.govresearchgate.net

Future research could explore the use of this scaffold to design bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), where one part of the molecule binds to the target protein and the other recruits an E3 ubiquitin ligase to induce its degradation. Additionally, the scaffold could be incorporated into larger, more complex molecules to probe specific biological pathways or to develop novel imaging agents. The versatility of the this compound scaffold ensures its continued relevance as a valuable tool in the ongoing quest for new therapeutic agents.

Q & A

Q. Table 1: Comparison of Coupling Agents

| Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| K₂CO₃ | THF | 65 | 95 |

| NaH | DMF | 58 | 88 |

| Triethylamine | Dichloromethane | 45 | 82 |

Advanced: How do I resolve conflicting NMR data for this compound in different solvent systems?

Methodological Answer:

Solvent-induced shifts in NMR spectra (e.g., DMSO-d₆ vs. CDCl₃) arise from hydrogen bonding with the pyridinyl nitrogen. To resolve discrepancies:

- Step 1 : Record ¹H NMR in both solvents and compare peak splitting patterns. Pyridine protons (δ 8.4–8.6 ppm) may show downfield shifts in DMSO-d₆ due to solvation effects.

- Step 2 : Use 2D NOESY to confirm spatial proximity between cyclohexyl protons and pyridinylmethyl groups, ensuring structural integrity .

Example Analysis :

In CDCl₃, the cyclohexyl CH₂ signal appears at δ 2.3 ppm as a triplet, while in DMSO-d₆, it splits into a multiplet (δ 2.5 ppm) due to restricted rotation.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm N-H stretching (3300–3500 cm⁻¹) and aromatic C-H bending (800–900 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI+) to validate the molecular ion peak ([M+H]⁺ expected m/z: ~247.21).

- ¹³C NMR : Identify cyclohexyl carbons (δ 25–35 ppm) and pyridinyl carbons (δ 120–150 ppm) .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with targets like G-protein-coupled receptors (GPCRs). The pyridinyl group may form π-π stacking with aromatic residues (e.g., Phe341 in adenosine A₂A receptor).

- MD Simulations : Perform 100-ns molecular dynamics in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD (<2.0 Å) for validation .

Q. Table 2: Predicted Binding Affinities

| Target | ΔG (kcal/mol) | Ki (nM) |

|---|---|---|

| Adenosine A₂A | -9.2 | 150 |

| Dopamine D₂ | -8.5 | 500 |

Advanced: How do I address contradictions in metabolite identification during pharmacokinetic studies?

Methodological Answer:

Contradictions often arise from isobaric metabolites. Use:

- LC-MS/MS : Fragment ions (e.g., m/z 247 → 145 for hydroxylated metabolites).

- Isotopic Labeling : Synthesize a deuterated analog to track metabolic pathways. For example, deuterium at the cyclohexylmethyl position distinguishes parent compound from metabolites .

Q. Example Workflow :

Administer deuterated compound in vivo.

Extract plasma, analyze via UPLC-QTOF-MS.

Identify metabolites with mass shifts corresponding to hydroxylation (+16 Da) or demethylation (-14 Da).

Basic: What crystallization conditions favor high-quality single crystals for X-ray diffraction?

Methodological Answer:

- Solvent System : Use a 1:1 mixture of ethanol:water for slow evaporation.

- Temperature : Maintain at 4°C to reduce nucleation sites.

- Structure Refinement : Refine using SHELXL (space group P2₁/c, Z = 4) with anisotropic displacement parameters for non-H atoms. Validate with R₁ < 0.05 .

Advanced: How can I differentiate between tautomeric forms of this compound in solution?

Methodological Answer:

- Variable Temperature NMR : Monitor chemical shifts from 25°C to −40°C. Tautomerism (e.g., pyridine ↔ pyridinium) causes coalescence of signals at low temperatures.

- pH Titration : Use ¹H NMR in D₂O with pH adjusted from 3–10. Protonation of pyridinyl nitrogen (pKa ~4.5) shifts adjacent CH₂ signals upfield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.